Retinol, acetate

Description

Overview of Retinyl Acetate (B1210297) as a Retinoid Ester in Biochemical Systems

Retinyl acetate, with the molecular formula C22H32O2, is a synthetic, fat-soluble compound. actylis.comwikipedia.org It is characterized by a retinol (B82714) molecule linked to an acetate group. actylis.com This esterification makes retinyl acetate more stable to heat, oxygen, and light compared to its precursor, retinol, while still allowing for its conversion to biologically active forms within the body. wikipedia.org

In biochemical systems, retinyl acetate functions primarily as a storage and transport form of vitamin A. ontosight.aicapes.gov.br While naturally occurring retinyl esters in the body are typically long-chain fatty acid esters like retinyl palmitate, retinyl acetate is a common synthetic form used in various applications. capes.gov.brnih.gov The ester bond in retinyl acetate can be hydrolyzed by enzymes such as pancreatic triglyceride lipase (B570770) and brush-border phospholipase B in the intestinal lumen, releasing free retinol. wikipedia.org This enzymatic conversion is a critical step for the subsequent absorption and utilization of vitamin A. wipo.intwipo.intgoogle.com

Significance of Retinyl Acetate within the Broader Retinoid Metabolism and Function

Retinoid metabolism is a complex process essential for numerous physiological functions, including vision, immune response, and cellular differentiation. fao.orgcambridge.orgwikipedia.org Retinyl acetate plays a crucial role as a precursor in this metabolic cascade. google.com Once hydrolyzed to retinol, it can be re-esterified, primarily with long-chain fatty acids, and stored in the liver, which holds 50-80% of the body's total vitamin A reserves as retinyl palmitate. wikipedia.orgnih.gov

This stored retinol can be mobilized and transported to peripheral tissues bound to retinol-binding protein (RBP). wikipedia.orgfao.org In target cells, retinol can be oxidized to retinal and then to retinoic acid, the primary biologically active form of vitamin A that regulates gene expression. wikipedia.orgresearchgate.neteurekaselect.com Specifically, all-trans-retinoic acid and 9-cis-retinoic acid bind to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—to modulate the transcription of hundreds of genes. researchgate.neteurekaselect.commdpi.com

A key function of retinoids is their role in the visual cycle. news-medical.netwikipedia.org In the retinal pigment epithelium (RPE) of the eye, all-trans-retinyl esters are the substrate for the creation of 11-cis-retinal (B22103), the chromophore essential for vision. mdpi.comacs.org This process involves the enzymatic conversion of all-trans-retinyl esters to 11-cis-retinol, which is then oxidized to 11-cis-retinal. mdpi.com This molecule then combines with opsin to form rhodopsin, the light-sensitive pigment in rod cells. news-medical.net

Current Academic Research Landscape and Interdisciplinary Relevance of Retinyl Acetate

The study of retinyl acetate and its derivatives extends across multiple scientific disciplines. In biochemistry and molecular biology, research continues to elucidate the enzymatic pathways and regulatory mechanisms involved in its metabolism. wipo.intwipo.intgoogle.com The ability of specific acetyltransferases to convert retinol to retinyl acetate is an area of active investigation, with potential applications in biotechnology for vitamin A production. wipo.intgoogle.com

In the field of ophthalmology, the role of retinoids, including isomers like 9-cis-retinyl acetate, is being explored for their potential in addressing retinal degenerative diseases. mdpi.comarvojournals.org Studies have shown that 9-cis-retinoids can be stored and utilized in the visual cycle, offering a potential therapeutic avenue. mdpi.com

Furthermore, the influence of retinoids on cell proliferation and differentiation is a significant area of cancer research. cancer.govaacrjournals.orgcapes.gov.br Retinoic acid, derived from precursors like retinyl acetate, can induce cell differentiation and inhibit the proliferation of certain cancer cells. cancer.govaacrjournals.org This has led to investigations into the potential of retinoids as chemopreventive agents. chemicalbook.comcancer.gov The complex interplay between retinoids and cellular signaling pathways continues to be a fertile ground for interdisciplinary research, connecting nutrition, medicine, and molecular science. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Key Properties of Retinyl Acetate

| Property | Value | Reference |

| Molecular Formula | C22H32O2 | actylis.comchemicalbook.com |

| Molecular Weight | 328.49 g/mol | chemicalbook.com |

| Appearance | Yellow, greasy or sticky crystals | chemicalbook.com |

| Melting Point | 57-58 °C | chemicalbook.com |

| Solubility | Insoluble in water, soluble in oils and organic solvents | wikipedia.org |

Table 2: Major Enzymes in Retinyl Acetate Metabolism

| Enzyme | Function | Location | Reference |

| Pancreatic Triglyceride Lipase | Hydrolyzes retinyl acetate to retinol | Intestinal Lumen | wikipedia.org |

| Brush-Border Phospholipase B | Hydrolyzes retinyl acetate to retinol | Intestinal Lumen | wikipedia.org |

| Lecithin-Retinol Acyltransferase (LRAT) | Esterifies retinol to form retinyl esters for storage | Enterocytes, Liver | wikipedia.orgnih.gov |

| Retinyl Ester Hydrolase | Hydrolyzes stored retinyl esters to release retinol | Liver | wikipedia.org |

| RPE65 Isomerohydrolase | Converts all-trans-retinyl esters to 11-cis-retinol | Retinal Pigment Epithelium | wikipedia.orgmdpi.com |

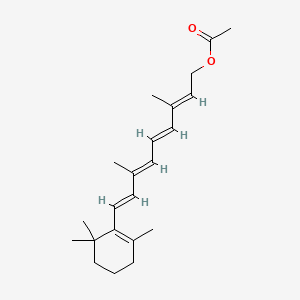

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Production Methodologies of Retinyl Acetate

Traditional Chemical Synthesis Routes for Retinyl Acetate (B1210297)

The industrial production of retinyl acetate has historically been dominated by several key multi-step chemical syntheses developed by major chemical companies. These routes, while effective, are often complex and involve numerous stages.

Classical Multi-Step Pathways

The large-scale synthesis of vitamin A and its esters, including retinyl acetate, has been significantly shaped by pioneering work from companies like Roche, BASF, and Rhône-Poulenc. acs.orgresearchgate.netdrpress.org These industrial processes are foundational to the commercial availability of retinyl acetate.

The Roche synthesis , one of the earliest industrial methods, involves a C14 + C6 approach. chemicalbook.com It starts with β-ionone (a C14 compound) and utilizes a Darzens condensation to form a C14 aldehyde. chemicalbook.com This aldehyde then reacts with a C6 component, 3-methyl-2-penten-4-yn-1-ol, through a Grignard reaction. chemicalbook.com Subsequent steps of partial hydrogenation, acylation, elimination, and isomerization yield retinyl acetate. chemicalbook.com The first commercial batches of synthetic vitamin A acetate were produced by Hoffmann-La Roche in 1948. acs.org

The BASF process employs a C15 + C5 strategy, distinguished by its use of the Wittig reaction. chemicalbook.comdurham.ac.uk In this route, vinyl-β-ionol is prepared from β-ionone and then converted to a C15 phosphonium (B103445) salt. chemicalbook.comchemrxiv.org This salt then undergoes a Wittig reaction with a C5 aldehyde to produce retinyl acetate. chemicalbook.comchemrxiv.org BASF began producing vitamin A acetate, initially for Hoffmann-La Roche, and later developed its own improved synthesis. acs.org

The Rhône-Poulenc synthesis also follows a C15 + C5 pathway but is characterized by the use of Julia olefination. chemicalbook.comchemrxiv.org Vinyl-β-ionol is reacted with sodium phenyl sulfinate to create a C15 allylic sulfone. chemicalbook.com This sulfone then reacts with a C5 chloroacetyl component in a Julia reaction, ultimately leading to the formation of retinyl acetate after an elimination step. chemicalbook.com

A comparative overview of these classical pathways is presented below:

| Synthesis Route | Key Precursors | Core Reaction |

| Roche | β-ionone (C14), 3-methyl-2-penten-4-yn-1-ol (C6) | Grignard Reaction, Darzens Condensation |

| BASF | Vinyl-β-ionol (from β-ionone, C15), C5 aldehyde | Wittig Reaction |

| Rhône-Poulenc | Vinyl-β-ionol (C15), C5 chloroacetyl | Julia Olefination |

Wittig Reaction Mechanisms in Retinoid Esterification to Retinyl Acetate

The Wittig reaction has been a cornerstone in the synthesis of polyenes, including vitamin A and its esters. durham.ac.uk This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the context of retinyl acetate synthesis, particularly in the BASF route, a C15 phosphonium ylid reacts with a C5 aldehyde. durham.ac.ukchemrxiv.org

The reaction can be carried out in various solvents, including aqueous solutions with mild bases or organic solvents like alcohols. chemrxiv.org The initial product is often a mixture of isomers, including the (11Z)-isomer. chemrxiv.org To obtain the desired all-trans-retinyl acetate, this mixture can be isomerized using methods such as photochemical induction with a photosensitizer or thermal treatment with a palladium catalyst. chemrxiv.org

The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, has also been employed. wikipedia.orggoogle.com This approach can offer advantages in terms of reagent stability and ease of product separation. For instance, a C14 aldehyde can be reacted with a C6 phosphonate ester in a Wittig-Horner condensation to generate retinyl acetate. google.com

Modern and Advanced Chemical Synthesis Techniques for Retinyl Acetate

In recent years, the focus has shifted towards developing more efficient, sustainable, and scalable methods for retinyl acetate synthesis. These modern techniques aim to improve yields, reduce waste, and enhance process control.

Applications of Flow Chemistry in Retinoid Ester Production

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for retinoid production. This technology is particularly well-suited for multi-step syntheses and for handling sensitive chemical transformations, as is often the case with retinol (B82714) and its derivatives. semanticscholar.org By enabling precise control over reaction parameters such as temperature, pressure, and reaction time, flow chemistry can enhance synthesis efficiency and improve product quality. semanticscholar.org While specific industrial applications in retinyl acetate production are not widely detailed in public literature, the principles of flow chemistry are being explored to optimize the synthesis of complex molecules like vitamin A. A recent patent describes a method for preparing retinyl acetate that can be carried out in batches, semi-continuously, or completely continuously, highlighting the move towards more controlled and scalable processes. wipo.int

Catalytic Approaches for Enhanced Retinyl Acetate Synthesis

The use of advanced catalysts represents another frontier in modernizing retinyl acetate synthesis. Nanocatalysts and ionic liquids are being investigated as reaction media to facilitate chemical transformations under milder conditions. semanticscholar.org This can lead to a reduction in by-product formation and an increase in the purity of the final product. semanticscholar.org For example, the isomerization of the (11Z)-isomer of retinyl acetate to the desired all-trans form can be achieved at elevated temperatures using a Pd/C catalyst. chemrxiv.org The development of more selective and active catalysts is a key area of research to further improve the efficiency and sustainability of existing synthesis routes.

Biotechnological and Enzymatic Synthesis of Retinyl Acetate

While chemical synthesis has been the dominant production method, biotechnological and enzymatic approaches are emerging as promising alternatives. These methods leverage the specificity and efficiency of biological systems to produce retinyl acetate.

Dietary retinyl acetate is hydrolyzed in the intestine by enzymes to release free retinol, which is then re-esterified within the body. wikipedia.orgfrontiersin.orgresearchgate.netnih.govnih.gov This natural process of esterification provides a basis for developing enzymatic synthesis methods. For instance, research has explored the use of enzymes to catalyze the acetylation of vitamin A intermediates. One study highlighted the optimization of the acetylation of a vitamin A intermediate catalyzed by Aspergillus oryzae cells, suggesting a more economical and environmentally friendly approach to the Roche synthesis pathway. researchgate.netsemanticscholar.org

The biological pathways for retinol metabolism involve the conversion of retinol to retinal and then to retinoic acid. researchgate.netnih.govnih.gov While the direct microbial production of retinyl acetate is still an area of active research, the enzymatic esterification of retinol to form retinyl esters is a well-established biological process. semanticscholar.org Harnessing these enzymatic capabilities on an industrial scale could offer a more sustainable route to retinyl acetate production in the future.

Microbial Production Pathways for Retinoids Precursors to Retinyl Acetate

The biotechnological production of retinoids using metabolically engineered microorganisms offers an environmentally friendly alternative to chemical synthesis. rsc.org Organisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce high titers of retinol, the direct precursor to retinyl acetate. mdpi.comnih.gov

Table 1: Examples of Microbial Production of Retinoid Precursors

| Microbial Host | Key Genetic Modifications/Strategy | Product(s) | Titer Achieved | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | Exogenous MVA pathway, synthetic β-carotene dioxygenase (SR), dxs overexpression, two-phase culture. | Retinal, Retinol, Retinyl Acetate | 136 mg/L (total retinoids) | exlibrisgroup.com, nih.gov |

| Saccharomyces cerevisiae | Constructed de novo retinol pathway, modular optimization, transporter engineering, semi-rational design of retinol dehydrogenase. | Retinol | 1.2 g/L | mdpi.com |

| Yarrowia lipolytica | Screened dioxygenase/dehydrogenase, optimized gene copy numbers, fed-batch fermentation. | Retinol | 5.89 g/L | rsc.org |

Enzyme-Catalyzed Esterification for Retinyl Acetate Synthesis (e.g., Lipase (B570770) Applications in Esterification)

Enzymatic synthesis provides a highly selective and mild alternative to traditional chemical methods for producing retinyl acetate. google.com Lipases, a class of enzymes that catalyze the hydrolysis of fats, are widely used in reverse to catalyze esterification and transesterification reactions in organic media. google.comhilarispublisher.com This approach avoids the harsh reagents and high temperatures that can degrade sensitive molecules like retinol and its esters. google.com

The synthesis of retinyl acetate via this method can proceed in two main ways:

Direct Esterification: Retinol is reacted with an acyl donor, such as acetic acid.

Transesterification: A more common and often more efficient method where retinyl acetate is used as a starting material to produce other long-chain retinyl esters, or conversely, another acyl donor like vinyl acetate or ethyl acetate is used to acetylate retinol. google.comajol.info

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, improving process economics. Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most effective and widely studied biocatalysts for this purpose. researchgate.netnih.gov Other lipases, such as those from Rhizomucor miehei, have also been successfully employed. google.com Research has shown that reaction parameters such as the choice of organic solvent, acyl donor, substrate molar ratio, and temperature significantly influence the conversion rate and final yield. ajol.infonih.gov For instance, vinyl acetate is often a superior acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards the product. ajol.info

Table 2: Examples of Lipase-Catalyzed Synthesis of Retinyl Esters

| Lipase Source | Reaction Type | Substrates | Key Conditions | Product/Conversion | Reference(s) |

|---|---|---|---|---|---|

| Candida antarctica (Novozym 435) | Transesterification | Retinyl acetate, Linoleic acid | Toluene, 50°C, with molecular sieves | 53.2% conversion to retinyl linoleate (B1235992) | google.com |

| Candida antarctica (Lipase B) | Acetylation | Diol precursor of Vitamin A, Vinyl acetate | n-hexane, 50°C, Diol:Vinyl acetate ratio 1:3 | 98.5% conversion to monoester | ajol.info |

| Rhizomucor miehei (Lipozyme IM) | Transesterification | Retinyl acetate, Sunflower oil | Solvent-free, 55°C | Solution of retinol esters in triglyceride oil | google.com |

Derivatization Strategies for Retinyl Acetate and Related Retinoids

Derivatization is a key strategy employed to enhance the stability and modulate the functional properties of retinoids. Retinol, the parent compound, is highly susceptible to degradation by heat, oxygen, and light due to its conjugated polyene structure. wikipedia.org Converting retinol into its ester forms, such as retinyl acetate, is a primary derivatization technique to protect the reactive alcohol group, thereby significantly improving its stability. wikipedia.orgrepec.org Further modifications and formulation strategies can be applied to retinyl acetate itself to optimize it for various applications.

Esterification Reactions for Retinyl Acetate Formation (e.g., from Retinol with Acetyl Chloride)

The chemical synthesis of retinyl acetate is a well-established industrial process. The first commercial production of synthetic vitamin A acetate was achieved in 1948. acs.org A common laboratory and industrial method for its preparation is the esterification of retinol with an acetylating agent.

A straightforward example is the reaction of all-trans-retinol with acetyl chloride. repec.org In this reaction, the hydroxyl group of retinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the formation of retinyl acetate and hydrogen chloride as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The large-scale industrial synthesis of vitamin A acetate, pioneered by companies like Roche and BASF, involves multi-step processes. acs.orgdurham.ac.uk These syntheses often build the C20 carbon skeleton from smaller fragments, such as β-ionone (C13), and then introduce the final functionality. In one of the classical synthesis routes, a C20 diol intermediate is partially acetylated, followed by a dehydration and isomerization step to yield all-trans-retinyl acetate. ajol.inforesearchgate.netacs.org

Chemical Modifications of Retinyl Acetate for Enhanced Functional Properties

While retinyl acetate is more stable than retinol, its properties can be further enhanced through additional chemical modifications or advanced formulation techniques. wikipedia.org These strategies aim to improve stability against environmental factors, control its release, and enhance solubility. acs.orgfrontiersin.org

One common chemical modification is transesterification . Retinyl acetate can serve as a cost-effective starting material to produce other long-chain retinyl esters, such as retinyl palmitate or retinyl linoleate. google.comgoogle.com This is typically achieved through an enzyme-catalyzed reaction with a long-chain fatty acid or its ester. google.com These longer-chain esters may offer different physical properties or stability profiles.

Another approach focuses on formulation and delivery systems rather than altering the molecule itself. To protect retinyl acetate from degradation, it is often encapsulated or formulated into specialized delivery systems. These include:

Beadlets or Microcapsules: Retinyl acetate is dispersed in a protective matrix, often composed of gelatin and carbohydrates, and then formed into small, dry particles. This shields the compound from oxygen and light. frontiersin.org

Solid Dispersions: Mechanochemistry has been used to create solid dispersions of retinyl acetate with carriers like sodium starch octenyl succinate. This technique can render the lipophilic compound amorphous and improve its solubility and stability. acs.org

Nanoparticles and Emulsions: For cosmetic and pharmaceutical applications, retinyl acetate can be incorporated into liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions. massey.ac.nz These colloidal carriers can improve dispersibility in aqueous formulations and potentially enhance skin permeation. paulaschoice.fr

These modifications and formulations are crucial for maintaining the potency of retinyl acetate in commercial products until the point of use.

Chemical Reactivity, Degradation, and Stability Research of Retinyl Acetate

Oxidative Degradation Mechanisms of Retinyl Acetate (B1210297)

Oxidative degradation of retinyl acetate can be initiated by several factors, leading to a loss of its biological activity. cirad.fr

In the absence of light and oxygen, peroxides can initiate the degradation of retinyl acetate. jst.go.jpjst.go.jp Studies have shown that at elevated temperatures, such as 90°C, the presence of an initiator like isopropylbenzene hydroperoxide (CHP) leads to the depletion of retinyl acetate over time. researchgate.netjst.go.jpjst.go.jp The primary reaction mechanism involves the homolysis of CHP into free radicals. These radicals then abstract a hydrogen atom from the α-position of a retinyl acetate molecule, generating a retinyl acetate free radical. researchgate.netjst.go.jp This radical can then add to another molecule of retinyl acetate, forming a dimer free radical. The propagation continues when this dimer radical abstracts a hydrogen atom from another retinyl acetate molecule, resulting in the formation of a stable dimer product. researchgate.netjst.go.jpjst.go.jp

Through the use of High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and HPLC-Mass Spectrometry (HPLC-MS), researchers have identified that the main products of this peroxide-initiated reaction are dimers. researchgate.netjst.go.jpjst.go.jp Four probable structures for these dimer products have been elucidated. jst.go.jp

In a different solvent system, the reaction of retinyl acetate with an alkylperoxyl radical generated from the thermal decomposition of 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) at 37°C yielded different products depending on the solvent. In methanol (B129727), the main product was identified as 14-hydroxy-13-methoxyretinyl acetate. In benzene (B151609), several products were formed in low yields, with one being identified as 5,6,11,14-diepoxy-retinyl acetate. tandfonline.com

Table 1: Products of Peroxide-Initiated Reactions of Retinyl Acetate

| Initiator | Solvent | Major Products | Reference |

|---|---|---|---|

| Isopropylbenzene hydroperoxide (CHP) | Octane | Dimers | researchgate.netjst.go.jpjst.go.jp |

| 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) | Methanol | 14-hydroxy-13-methoxyretinyl acetate | tandfonline.com |

| 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) | Benzene | 5,6,11,14-diepoxy-retinyl acetate | tandfonline.com |

Exposure to light, particularly ultraviolet (UV) radiation, is a major factor in the degradation of retinyl acetate. researchgate.netresearchgate.net The photodegradation process is complex and can proceed through different mechanisms, including an ionic photodissociation mechanism. nih.govacs.orgnih.gov Upon photoirradiation, retinyl acetate absorbs light energy, leading to charge redistribution and changes in bond order. nih.gov This can result in the release of the acetate anion to form a carbocation. nih.gov

The presence of oxygen can further accelerate photodegradation. researchgate.net Photo-oxidation of retinyl acetate in benzene with a trace of water has been shown to produce non-retinoid products such as dihydroacetinidiolide, 2-hydroxy-2,6,6-trimethylcyclohexanone, β-ionone, geronic acid, and desoxyxanthoxin. nih.gov The degradation of retinyl acetate under UV irradiation predominantly follows an ionic photodissociation mechanism to form anhydroretinol (AR). acs.org

Studies have shown that the photodegradation of retinyl acetate often leads to the formation of various isomers and other decomposition products. nih.govacs.org For instance, under UVA light, retinyl acetate can isomerize to its cis-isomers and also form cis- and trans-isomers of anhydroretinol. nih.govresearchgate.net

Transition metals such as iron (Fe) and copper (Cu) can act as pro-oxidants, accelerating the degradation of retinyl acetate. cirad.frjst.go.jp These metals, possessing redox potential, can facilitate the reaction through free radical mechanisms. jst.go.jp The presence of copper ions has been shown to significantly increase the rate of oxidative decomposition of vitamin A. journalagent.com One study found that organic trace minerals led to a 15% loss of retinyl acetate after three months of storage, compared to a 35% loss with inorganic sulphate sources of minerals. researchgate.net This highlights the significant impact that the chemical form of the metal can have on the stability of retinyl acetate. researchgate.net

Photodegradation Pathways (Effects of Light and Oxygen)

Thermal and Acid-Catalyzed Reactions of Retinyl Acetate

Heat and acidic conditions can also induce significant chemical changes in retinyl acetate, including isomerization and other reactions.

Retinyl acetate can undergo thermal isomerization, particularly in lipophilic solvents and emulsions with high oil content. mdpi.com Heat-induced degradation in the absence of oxygen and light primarily involves two reactions: isomerization and the Diels-Alder reaction. researchgate.net The isomerization of trans-retinyl acetate to cis-isomers is a key step, as these cis-isomers can then act as dienophiles in subsequent Diels-Alder reactions with another molecule of trans-retinyl acetate (acting as the diene) to form dimers. researchgate.netresearchgate.net

Photoisomerization is another important transformation for retinyl acetate. nih.govacs.org Irradiation with UV light can lead to the formation of various cis-isomers, with the 9-cis isomer often being a major product. acs.orgnih.gov The specific distribution of isomers can be influenced by the solvent and the presence of catalysts. nih.govnih.gov For example, in acetonitrile, all-trans-retinyl acetate can be converted to 9-cis and 7-cis isomers. nih.gov The mechanism of photoisomerization is thought to involve a chain-kinking mechanism through conical intersections between the excited and ground electronic states. acs.org

Table 2: Isomerization of all-trans-Retinyl Acetate under Different Conditions

| Condition | Key Products/Transformations | Reference |

|---|---|---|

| Heat (oxygen and light-free) | Isomerization to cis-isomers followed by Diels-Alder reaction to form dimers. | researchgate.netresearchgate.net |

| Photoisomerization (UV light) | Formation of 9-cis, 7-cis, and 13-cis isomers. | acs.orgnih.govnih.gov |

| Metal Catalysis (e.g., Palladium complexes) | Can influence the ratio of Z-isomers (e.g., 9-cis and 13-cis). | nih.govescholarship.org |

Retinyl acetate reacts with both Brønsted and Lewis acids. researchgate.netrsc.orgnih.govrsc.org The reaction with Brønsted acids serves as a model system for the well-known Carr-Price reaction. researchgate.netrsc.orgnih.govrsc.org In the presence of a Brønsted acid, retinyl acetate can form a delocalized anhydroretinylic cation, which is responsible for the characteristic blue color observed in these reactions. researchgate.netrsc.orgrsc.org

The classic Carr-Price reaction involves treating a retinoid with the Lewis acid antimony trichloride (B1173362) (SbCl₃) in a chloroform (B151607) solution. researchgate.netrsc.orgtdl.org The mechanism involves the formation of the anhydroretinylic cation. researchgate.netrsc.org While it was initially thought that the Lewis acid directly abstracts the acetate group, recent research suggests that for some metal triflates, the reaction is primarily driven by Brønsted acidity induced by trace amounts of water, which facilitates the loss of acetic acid. africaresearchconnects.com The resulting blue-colored product is often unstable and can undergo further reactions, including dimerization. researchgate.netrsc.orgrsc.org Dynamic light scattering experiments have revealed strong aggregation of the Carr-Price complex, which contributes to its low stability. researchgate.netrsc.orgnih.gov

Isomerization and Stereochemical Transformations (e.g., E/Z Isomers, Cis-Trans Isomerization)

Research into Strategies for Enhancing Retinyl Acetate Stability

Retinyl acetate, a prominent ester of retinol (B82714) (Vitamin A), is widely utilized in pharmaceutical and cosmetic applications. However, its inherent instability when exposed to environmental factors such as light, oxygen, and heat presents a significant challenge, leading to degradation and loss of efficacy. frontiersin.org Consequently, substantial research has been dedicated to developing strategies that protect retinyl acetate from degradation, thereby enhancing its stability and preserving its biological activity. These strategies primarily fall into two categories: physical protection through encapsulation and enhancement of molecular stability through chemical modification.

Encapsulation Technologies for Retinoid Esters (e.g., Microspheres, Liposomes, Nanoparticle Systems)

Encapsulation is a technology that involves entrapping an active agent, like retinyl acetate, within a protective wall material. upm.edu.my This process creates a barrier that shields the sensitive compound from adverse environmental conditions. rsc.org Various encapsulation systems have been investigated for their potential to stabilize retinoid esters. The choice of encapsulation technique and wall material is crucial as it influences the physical characteristics and stability of the final product. massey.ac.nznih.gov

Microspheres: Microspheres are microscopic spherical particles that can encapsulate active ingredients. rsc.org Spray drying is a common method used to produce microspheres, transforming emulsions containing the active substance into stable, free-flowing powders. nih.govresearchgate.net Research has shown that the composition of the wall material is a key factor in the stability of the encapsulated vitamin A acetate. nih.gov For instance, a study investigating various encapsulating agents found that a combination of gum arabic (GA), gelatin (GEL), and white sugar (WS) as the wall material significantly improved the stability of vitamin A acetate. Microcapsules with a high load of the vitamin, prepared by spray drying, demonstrated a retention rate of over 90% after 35 days of accelerated storage at 60 °C. nih.gov Another method, complex coacervation, which uses materials like gelatin and acacia, has also been shown to be a promising technique for creating solid, stable microcapsules of oily vitamins like vitamin A palmitate. researchgate.net

Liposomes: Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. rsc.orgmdpi.com They are recognized for their ability to improve the stability of encapsulated compounds. mdpi.comsemanticscholar.org However, the stability of liposomes themselves can be an issue, as the phospholipid membranes are fragile. mdpi.com Research has explored coating liposomes with materials like chitosan (B1678972) to enhance their stability and improve the skin penetration of the encapsulated retinoid. mdpi.com While liposomes can protect vitamin A, some studies have noted that under certain conditions, such as acidic pH and high temperatures, they may offer little protection or even accelerate degradation. massey.ac.nz To counter this, strategies like developing more robust liposomes through protective coatings have been suggested. massey.ac.nzmdpi.com For example, liposome-stabilized Pickering emulsions have been developed to co-encapsulate multiple nutrients, showing good stability under various conditions and protecting the active compounds. mdpi.com

Nanoparticle Systems: Nanoparticle systems, including solid lipid nanoparticles (SLNs), nanocapsules, and nanoemulsions, represent an advanced approach to enhancing retinoid stability. massey.ac.nznih.gov These systems offer advantages such as a large surface area and the potential for controlled release. massey.ac.nzsemanticscholar.org

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. The stability of retinoids within SLNs is influenced by factors like particle size and surfactant levels. massey.ac.nz Research indicates that retinol stability improves with decreasing particle size and increasing total surface area. massey.ac.nz The choice of lipid is also important, with mixed lipids that form impure crystals being more effective at incorporating and retaining the retinoid. massey.ac.nz

Nanocapsules and Nanoemulsions: These systems involve dispersing an oil phase containing the retinoid in an aqueous phase, stabilized by an emulsifier. rsc.orgmassey.ac.nz Chitosan-coated nanocapsules have been developed to encapsulate retinyl palmitate, a similar retinoid ester, significantly improving its stability and skin penetration compared to the free compound. mdpi.com Mechanochemistry has also been used to prepare a solid dispersion of retinyl acetate with sodium starch octenyl succinate, resulting in an amorphous nanoparticle system with markedly improved solubility and stability, showing a 98.09% retention rate after aging at 30 °C. acs.org

Interactive Data Table: Encapsulation Methods for Retinoid Esters

| Encapsulation Technology | Core Material | Wall Material/Carrier | Key Research Finding | Citation |

|---|---|---|---|---|

| Microspheres (Spray Drying) | Vitamin A Acetate | Gum Arabic, Gelatin, White Sugar | Retention rate of over 90% after 35 days at 60°C. | nih.gov |

| Microspheres (Coacervation) | Vitamin A Palmitate | Gelatin, Acacia | A promising method for producing stable, solid powders from oily vitamins. | researchgate.net |

| Liposomes | β-carotene | Liposomal System | Protected the active substance from stomach degradation and allowed release in the small intestine. | mdpi.com |

| Nanocapsules | Retinyl Palmitate | Chitosan | Improved stability and resulted in approximately 10-fold greater skin permeation. | mdpi.com |

| Solid Lipid Nanoparticles (SLNs) | all-trans-retinoic acid | Tricaprin | Stability improved with decreasing particle size and higher surfactant levels. | massey.ac.nz |

| Solid Dispersion (Nanoparticles) | Retinyl Acetate | Sodium Starch Octenyl Succinate, Poloxamer 188 | Achieved a 98.09% retention rate after aging at 30°C and improved solubility. | acs.org |

Exploration of Chemical Modification Approaches for Improved Stability

Beyond physical protection, chemical modification of the retinoid molecule itself is another avenue of research aimed at enhancing stability. semanticscholar.orgnih.gov These modifications seek to create derivatives that are inherently less susceptible to degradation while retaining or improving biological activity. semanticscholar.orgresearchgate.net

One of the most fundamental chemical modifications is esterification. Retinyl acetate itself is an ester of retinol, created to be more stable than the parent alcohol form. frontiersin.org Similarly, other esters such as retinyl palmitate and retinyl linoleate (B1235992) have been developed, which also exhibit better chemical stability compared to retinol. semanticscholar.orgmdpi.com Retinyl palmitate, for example, is considered less prone to oxidation and isomerization than retinol. mdpi.com

Analytical Methodologies for Retinyl Acetate Quantification and Characterization

Chromatographic Separation and Detection Techniques for Retinyl Acetate (B1210297) Analysis

Chromatography is a cornerstone for the separation and analysis of retinyl acetate and its related compounds. Its versatility allows for the development of specific methods tailored to the sample matrix and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications for Retinyl Acetate Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of retinyl acetate due to its efficiency and applicability to a broad range of compounds. jfda-online.comwho.int Both normal-phase and reversed-phase HPLC methods have been successfully developed.

Reversed-phase HPLC, often utilizing C18 columns, is a common choice for separating retinoids. jfda-online.com Isocratic methods, which use a constant mobile phase composition, have been developed for the rapid measurement of retinol (B82714) and its derivatives, including retinyl acetate. jfda-online.com For instance, a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate buffer (pH 5.2) can effectively separate these compounds. jfda-online.com Gradient elution, where the mobile phase composition is changed during the analysis, offers another powerful approach for separating a wide range of retinoids with varying polarities. researchgate.net

Normal-phase HPLC, using a silica (B1680970) column and a nonpolar mobile phase like hexane (B92381) with a small amount of a more polar solvent like isopropanol, is also effective. tandfonline.comnih.gov This approach can provide excellent resolution for different forms of vitamin A. nih.gov

Detection in HPLC analysis of retinyl acetate is typically achieved using UV-Vis or fluorescence detectors. tandfonline.commdpi.com UV detection is commonly set at 325 nm, the wavelength of maximum absorbance for retinol and its esters. nih.govsielc.comunibuc.ro Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths often set around 325 nm and 470 nm, respectively. jfda-online.comtandfonline.com

Table 1: Examples of HPLC Methods for Retinyl Acetate Analysis

| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection | Reference |

| Reversed-Phase | C18 | 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2) | UV (343 nm, 400 nm), Fluorescence (Ex: 348 nm, Em: 470 nm) | jfda-online.com |

| Normal-Phase | Silica (Si 60) | 0.28% (v/v) Isopropanol in Hexane | Fluorescence (Ex: 325 nm, Em: 470 nm) | tandfonline.com |

| Reversed-Phase | C18 | Methanol/Water (95:5 v/v) | UV (DAD) at 325 nm | unibuc.roresearchgate.net |

| Mixed-Mode | Lipak | Gradient of Water, Methanol, Ethanol with Ammonium Formate and Formic Acid | UV at 325 nm | sielc.com |

| Normal-Phase | Zorbax SIL | 0.4% 2-Propanol in Hexane | UV at 325 nm | nih.gov |

| Reversed-Phase | Zorbax SB-C18 | Gradient of Water/Acetonitrile/Formic Acid and Acetonitrile/1,2-Dichloroethane | UV at 325 nm | nih.gov |

Supercritical Fluid Chromatography (SFC) and Ultra-Performance Convergence Chromatography (UPC²)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional liquid chromatography for the analysis of fat-soluble vitamins like retinyl acetate. chimia.ch SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. chimia.cheurofins.com This technique offers several advantages, including faster separations, sharper peaks, and reduced consumption of organic solvents, making it a "greener" analytical method. chimia.chlcms.cz

Ultra-Performance Convergence Chromatography (UPC²), a modern iteration of SFC, leverages sub-2-µm particle columns to achieve even higher resolution and speed. lcms.cznih.gov UPC² has been successfully applied to the simultaneous determination of various forms of vitamins A and E, including their cis- and trans-isomers, in complex matrices like infant formula. lcms.cz A typical UPC² method might employ a gradient of methanol in supercritical carbon dioxide on a C18 stationary phase. lcms.cz

SFC and UPC² can be coupled with various detectors, including Photodiode Array (PDA) detectors and mass spectrometers (MS), for comprehensive analysis. lcms.cznih.govscientificlabs.ie

Gas Chromatography (GC) for Retinol and its Derivatives

Gas Chromatography (GC) can also be utilized for the analysis of retinol and its derivatives, though it often requires derivatization to increase the volatility and thermal stability of the analytes. researchgate.net However, advancements in GC techniques, such as cold on-column injection combined with wall-coated open tubular columns, have made it possible to analyze underivatized retinol and other fat-soluble vitamins, minimizing thermal decomposition. nih.gov

GC is particularly powerful when coupled with mass spectrometry (GC-MS), which provides definitive identification of the compounds based on their mass spectra. nih.govnih.gov This technique has been used in metabolic studies involving isotopically labeled retinyl acetate. nih.gov

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, SFC-MS/MS, HPLC-DAD, GPC)

The coupling of chromatographic separation with mass spectrometry (MS) provides a highly sensitive and specific tool for the analysis of retinyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation power of HPLC with the detection capabilities of MS. oomvanlieshout.net Atmospheric pressure chemical ionization (APCI) is a common ionization source for LC-MS analysis of retinoids, often monitoring the fragment ion at m/z 269, which corresponds to the loss of the acetate group from the protonated molecule. oomvanlieshout.net LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is used for quantitative analysis in complex biological matrices. nih.gov

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) offers a rapid and robust method for the analysis of fat-soluble vitamins. chimia.cheurofins.comnih.gov This technique combines the efficient separation of SFC with the sensitive and selective detection of MS/MS. eurofins.comnih.gov It has been successfully validated for the quantification of retinyl acetate in various food products. eurofins.comnih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides spectral information in addition to chromatographic separation. The DAD detector can acquire the entire UV-Vis spectrum of a compound as it elutes from the column, aiding in peak identification and purity assessment. unibuc.rolcms.cz

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that can be used for sample cleanup, separating large molecules like lipids from smaller molecules like retinyl acetate before further analysis.

Spectroscopic Characterization of Retinyl Acetate and its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation and characterization of retinyl acetate and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the connectivity of atoms within a molecule.

¹H-NMR spectroscopy of retinyl acetate reveals characteristic signals for the protons in the polyene chain and the methyl groups. The coupling patterns and chemical shifts of these protons provide a unique fingerprint of the molecule. NMR has been instrumental in the structural determination of retinyl acetate dimers and in studying the metabolic changes in tissues. nih.govnih.gov The use of isotopically labeled compounds, such as deuterated retinyl acetate, in conjunction with NMR and MS, is valuable for tracing metabolic pathways.

Advanced NMR techniques, such as two-dimensional (2D) NMR, have been employed in conjunction with capillary HPLC for the structural elucidation of complex isomers of retinyl acetate derivatives, even at the nanoliter scale. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.compressbooks.pub By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a molecular fingerprint of the compound. nih.govresearchgate.net In the analysis of retinyl acetate, FT-IR helps to confirm the presence of key functional groups, distinguishing it from other retinoids and potential impurities. nih.gov

The characteristic absorption bands in the FT-IR spectrum of retinyl acetate correspond to the vibrations of its specific chemical bonds. pressbooks.pub The ester functional group (C=O-O-C) is a primary focus of analysis. rockymountainlabs.com

Key FT-IR Spectral Features for Retinyl Acetate:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1735 - 1750 |

| C-O (Ester) | Stretching | ~1050 - 1300 |

| C-O-C (Ether-like) | Stretching | ~1000 - 1300 |

Data sourced from Rocky Mountain Labs and other spectroscopic resources. rockymountainlabs.com

The strong, sharp peak of the carbonyl stretch is a key identifier for the ester group. rockymountainlabs.com Analysis of these spectral regions allows for the qualitative confirmation of retinyl acetate's molecular structure. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical technique that measures the absorption of UV or visible light by a substance in a solution. technologynetworks.commt.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. mt.com

For retinyl acetate, UV-Vis spectroscopy is a primary method for determining its concentration in various samples. europa.eu Retinyl acetate exhibits a characteristic maximum absorbance (λmax) in the ultraviolet range, typically between 325 nm and 328 nm when dissolved in ethanol. europa.eu By measuring the absorbance at this specific wavelength, the concentration of retinyl acetate can be accurately calculated. mt.com

This technique is also valuable for monitoring chemical reactions involving retinyl acetate, such as degradation or conversion processes. jst.go.jp Changes in the UV-Vis spectrum over time can indicate the consumption of retinyl acetate and the formation of new products. For instance, the autoxidation of retinyl acetate can be studied by observing changes in the electronic and infrared spectroscopy. jst.go.jp

Raman Spectroscopy for Degradation Studies

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure and can be used to study the degradation of retinyl acetate. mdpi.com It is particularly useful for monitoring chemical changes in situ, such as those induced by exposure to UV light and oxygen. researchgate.netnih.gov

Studies have utilized Raman spectroscopy to investigate the decomposition pathways of retinoids. researchgate.netoptica.org It has been shown that UVA light can initiate the breakdown of vitamin A, with oxygen significantly enhancing this photodamage. jst.go.jpnih.gov Raman spectroscopy can identify and quantify the products of retinol decomposition, offering insights into the degradation mechanisms. researchgate.netoptica.org The applicability of Raman spectroscopy for quantifying retinol has been demonstrated, showing a linear relationship between the analyte concentration and the intensity of specific Raman bands. mdpi.com

Sample Preparation Techniques for Retinyl Acetate Analysis in Diverse Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analysis of retinyl acetate, especially when it is present in complex matrices like foods, supplements, and cosmetic products. eurofins.commdpi.com The choice of technique depends on the nature of the sample and the analytical method to be used.

Extraction Methodologies (e.g., Supercritical Fluid Extraction, Direct Extraction)

Supercritical Fluid Extraction (SFE): SFE is a modern and efficient extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. eurofins.com This method offers several advantages, including reduced solvent consumption and shorter extraction times compared to traditional methods. eurofins.com Coupled with techniques like supercritical fluid chromatography and tandem mass spectrometry (SFE-SFC-MSMS), SFE allows for the simultaneous extraction, chromatography, and analysis of retinyl acetate. eurofins.com This integrated approach significantly reduces analyst time and can be applied to a wide range of food and supplement matrices. eurofins.com

Direct Extraction: This is a more conventional method involving the use of organic solvents to extract retinyl acetate from the sample matrix. eurofins.comnycu.edu.tw Common solvents include hexane, ethanol, and mixtures thereof. sci-hub.seugm.ac.id The process typically involves mixing the sample with the solvent, followed by separation of the extract. nycu.edu.twnih.gov While simpler in principle than SFE, direct extraction can be labor-intensive and may require multiple solvent additions and partitions. eurofins.com It is often used for the analysis of pharmaceutical products and fortified foods. nycu.edu.twsci-hub.se For instance, a direct extraction method using methanol with ultrasonic agitation has been successfully employed for extracting retinyl esters from pharmaceutical tablets. nycu.edu.tw

Saponification Processes for Retinol Derivation from Retinyl Acetate

Saponification is a chemical process that involves the hydrolysis of an ester under basic conditions. In the context of retinyl acetate analysis, saponification is used to cleave the ester bond, converting retinyl acetate into retinol. eurofins.comsci-hub.se This process is often necessary when the analytical goal is to determine the total vitamin A content, which includes various retinyl esters. nih.gov

The procedure typically involves treating the sample with a strong base, such as potassium hydroxide, in an alcoholic solution. nih.govresearchgate.net The resulting retinol is then extracted with a nonpolar solvent like hexane. sci-hub.se While saponification is a well-established method, it can be time-consuming and carries the risk of analyte degradation if not performed carefully. eurofins.comtandfonline.com Therefore, it is crucial to perform the reaction under controlled conditions, often under a nitrogen atmosphere and with the addition of antioxidants to prevent the degradation of the relatively unstable retinol. tandfonline.com

Validation and Standardization of Retinyl Acetate Analytical Methods

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the intended application. ugm.ac.id A validated method provides confidence that the results obtained are accurate and reproducible. researchgate.net The validation process for retinyl acetate analysis typically involves assessing several key parameters. ugm.ac.id

Key Validation Parameters:

| Parameter | Description |

| Accuracy | The closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of retinyl acetate. eurofins.comnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ugm.ac.idtandfonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ugm.ac.id |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ugm.ac.id |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ugm.ac.id |

Regulatory bodies like the AOAC (Association of Official Analytical Chemists) and USP (United States Pharmacopeia) provide guidelines for method validation. eurofins.com For example, a method for analyzing retinyl acetate using SFE-SFC-MSMS was successfully developed and validated, meeting AOAC guidelines with results comparable to routine AOAC and USP methods. eurofins.com The validation of an HPLC method for vitamin A in milk involved assessing linearity, accuracy, and precision, with recovery values between 95% and 105% being the acceptance criteria for accuracy. researchgate.net

Assessment of Linearity, Precision, and Sensitivity in Method Development

Method validation for retinyl acetate analysis involves establishing key performance parameters to ensure reliable and accurate results. These parameters include linearity, precision, and sensitivity.

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. For retinyl acetate, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear relationship is confirmed if the correlation coefficient (R²) is close to 1. impactfactor.orgijcrt.org For instance, a high-performance liquid chromatography with ultraviolet detection (LC-UV) method for analyzing retinoids in cosmetics demonstrated high levels of linearity up to at least 100 µg/mL with a coefficient of determination (R²) greater than 0.998. mdpi.com Another HPLC method for retinyl acetate showed a linear relationship over a concentration range of 10-50 μg/ml, with a squared correlation coefficient (R²) of 0.999. impactfactor.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijcrt.org It is usually expressed as the relative standard deviation (RSD). An LC-UV method reported RSD values below 14% for the analysis of retinyl acetate in cosmetics, indicating good precision. mdpi.com An HPLC method for retinyl acetate in infant formula and adult nutritionals showed intra-day precision with coefficients of variation ranging from 5.9% to 10.0% and inter-day precision from 5.9% to 11.0%. nih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. impactfactor.org For an LC-UV method, the method limits of detection (MLOD) for retinyl acetate and other retinoids ranged from 0.3 × 10⁻⁴ to 5.9 × 10⁻⁴ % w/w. mdpi.com In another study using HPLC, the LOD and LOQ for retinyl acetate were found to be 0.0651 µg/ml and 0.217 µg/ml, respectively, indicating adequate sensitivity. impactfactor.org

Table 1: Linearity, Precision, and Sensitivity Data for Retinyl Acetate Analysis

| Parameter | Method | Matrix | Findings |

| Linearity | LC-UV | Cosmetics | Linear up to at least 100 µg/mL (R² > 0.998) mdpi.com |

| HPLC | Not specified | Linear over a concentration range of 10-50 μg/ml (R² = 0.999) impactfactor.org | |

| RP-HPLC | Sunflower oil | Linear in the range of 0.05-10 ppm (r² = 0.998) ijcrt.org | |

| Precision | LC-UV | Cosmetics | RSD values below 14% mdpi.com |

| HPLC | Biological Samples | Intra-day CV: 5.9–10.0%; Inter-day CV: 5.9–11.0% nih.gov | |

| RP-HPLC | Infant Formula | RSD% <2% researchgate.net | |

| Sensitivity | LC-UV | Cosmetics | MLOD: 0.3 × 10⁻⁴ to 5.9 × 10⁻⁴ % w/w mdpi.com |

| HPLC | Not specified | LOD: 0.0651 µg/ml; LOQ: 0.217 µg/ml impactfactor.org | |

| HPLC | Not specified | Lower limits of quantitation: ~2.5-5.0 ng (can be increased to 1.0 ng) jfda-online.com |

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Recovery Studies and Evaluation of Matrix Effects in Complex Samples

When analyzing retinyl acetate in complex matrices such as food and biological tissues, it is essential to perform recovery studies and evaluate matrix effects to ensure the accuracy of the results.

Recovery studies are conducted to determine the efficiency of the extraction procedure. This is done by spiking a known amount of the analyte into a sample matrix and comparing the measured concentration to the theoretical concentration. In a study on cosmetic samples, recovery values for retinyl acetate and other retinoids were around 100%, indicating an effective extraction method. mdpi.com Another study using retinyl acetate as an internal standard for the analysis of retinol and retinyl esters in biological tissues reported average recoveries ranging from 60% in adipose tissue to 92% in serum. nih.gov

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the signal. nih.gov In the analysis of retinoids in cosmetic samples using LC-UV, negligible matrix effects were observed, as indicated by recovery values around 100%. mdpi.com However, in the analysis of retinoids in biological tissues using LC-MS/MS, significant matrix effects were observed, with the signal for some retinoids being 30-50% lower in skin and colon compared to serum. nih.gov This highlights the importance of using appropriate internal standards, preferably isotope-labeled standards, to correct for matrix effects. nih.gov While retinyl acetate can be used as an internal standard, it may not always accurately reflect the behavior of other retinoids in all matrices due to differences in retention times and extraction characteristics. nih.govnih.gov

Table 2: Recovery and Matrix Effect Data for Retinyl Acetate Analysis

| Study | Matrix | Analyte(s) | Key Findings |

| Vállez-Gomis et al. mdpi.com | Cosmetics | Retinoids | Recovery values around 100%, indicating negligible matrix effects. |

| Kane et al. nih.gov | Biological Tissues (Adipose, Serum) | Retinol, Retinyl Esters | Average recoveries of retinyl acetate (internal standard) ranged from 60% to 92%. |

| von Websky et al. nih.gov | Biological Tissues (Skin, Colon, Serum) | Retinoids | Significant matrix effects observed, with lower signals in skin and colon compared to serum. |

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Isotopic Labeling and Tracer Studies for Retinyl Acetate Metabolism Research (e.g., using 13C-Retinyl Acetate)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. ontosight.ai Stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), are incorporated into the retinyl acetate molecule, creating a labeled version that can be distinguished from the naturally occurring unlabeled compound by mass spectrometry. ontosight.airesearchgate.netomu.edu.tr

¹³C-labeled retinyl acetate, such as ¹³C₁₀-retinyl acetate, is frequently used in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin A. ontosight.ai By administering a dose of ¹³C-retinyl acetate and tracking the appearance of the ¹³C label in various tissues and metabolites over time, researchers can elucidate the complex pathways of vitamin A metabolism. ontosight.ainutrition.org This approach has been used to determine total body vitamin A stores and study retinol kinetics in different populations, including children. nutrition.org

These tracer studies provide valuable insights into how the body utilizes vitamin A and how factors such as diet and disease may affect its metabolism. ontosight.ainutrition.org The use of stable isotopes is considered safe and non-radioactive, making it a valuable tool in human nutrition research. omu.edu.tr

Biological Mechanisms and Metabolic Pathways of Retinyl Acetate

Enzymatic Hydrolysis and Conversion of Retinyl Acetate (B1210297) to Retinol (B82714) in Biological Systems

Although retinyl acetate is found in supplements, the body primarily esterifies retinol with long-chain fatty acids like palmitic, oleic, stearic, and linoleic acids. nih.gov Retinyl esters from dietary sources, including retinyl acetate, are not absorbed directly. nih.gov They must first be hydrolyzed in the intestinal lumen to yield free retinol. nih.govmdpi.com This hydrolysis is carried out by several enzymes, including:

Pancreatic triglyceride lipase (B570770) nih.gov

Cholesteryl ester hydrolase nih.gov

Carboxyl ester lipase (CEL) nih.govmdpi.com

Pancreatic lipase related protein 2 (PLRP2) mdpi.com

A specific retinyl ester hydrolase (REH) located on the intestinal brush border. nih.govmdpi.com

Once hydrolyzed, the resulting retinol can be taken up by the intestinal mucosal cells. nih.gov

Downstream Metabolism of Retinol to Biologically Active Retinoids (e.g., Retinaldehyde, Retinoic Acid)

Following its formation from retinyl acetate hydrolysis, retinol serves as a precursor for the synthesis of other biologically crucial retinoids. This metabolic cascade involves a two-step oxidation process. nih.govnih.gov

The initial and rate-limiting step is the reversible oxidation of retinol to retinaldehyde. nih.govmpg.de This reaction is catalyzed by retinol dehydrogenases (RDHs), a family of enzymes that includes alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs). nih.govresearchgate.netmdpi.comnih.gov Retinol dehydrogenase 10 (RDH10) is a key enzyme in this conversion. researchgate.netnih.gov

The second step is the irreversible oxidation of retinaldehyde to retinoic acid. nih.govmpg.de This is facilitated by retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenases (ALDHs). nih.govfrontiersin.orgresearchgate.net Retinaldehyde can also be reduced back to retinol by retinaldehyde reductases. researchgate.netwikipedia.org Retinoic acid is the primary metabolite responsible for regulating gene expression. wikipedia.orgnih.gov

Cellular Uptake and Transport Mechanisms of Retinyl Acetate and its Metabolites

The transport of the lipophilic retinyl acetate and its metabolites through the aqueous environments of the bloodstream and cytoplasm is a complex process mediated by specific binding proteins and receptors.

Role of Retinol-Binding Proteins (RBPs) and Transthyretin in Systemic Transport

After absorption and re-esterification in the intestine, retinyl esters are incorporated into chylomicrons and transported via the lymphatic system to the liver. frontiersin.orgoup.com For mobilization from the liver's stores, retinyl esters are hydrolyzed back to retinol. mdpi.comfrontiersin.org This retinol then binds to retinol-binding protein 4 (RBP4) , the specific transport protein for retinol in the blood. mdpi.complos.orgoup.comnih.gov

In the circulation, the retinol-RBP4 complex associates with transthyretin (TTR) . mdpi.complos.orgoup.com This larger complex prevents the relatively small RBP4 from being filtered out by the kidneys, ensuring efficient delivery of retinol to peripheral tissues. plos.orgoup.comnih.gov

Intracellular Binding Proteins (Cellular Retinol-Binding Proteins, Cellular Retinoic Acid-Binding Proteins)

Once inside the target cells, retinoids are bound by a different set of proteins. These intracellular binding proteins protect the retinoids from degradation, solubilize them in the aqueous cytoplasm, and direct them to the appropriate metabolic enzymes or nuclear receptors. oup.com

Cellular Retinol-Binding Proteins (CRBPs): There are several types of CRBPs, including CRBP-I, CRBP-II, and CRBP-III. mdpi.com CRBP-I is a major intracellular retinol-binding protein that facilitates retinol uptake and channels it towards esterification or oxidation. nih.govresearchgate.net CRBP-II is highly expressed in the small intestine and plays a key role in the absorption and esterification of retinol. oup.comresearchgate.net

Cellular Retinoic Acid-Binding Proteins (CRABPs): CRABP-I and CRABP-II bind to retinoic acid. plos.orgresearchgate.net They are involved in regulating the intracellular concentration of retinoic acid, with CRABP-I often directing it towards catabolism and CRABP-II delivering it to nuclear receptors to modulate gene transcription. researchgate.netplos.org

Membrane Receptors (e.g., STRA6) in Retinoid Cellular Acquisition and Efflux

The uptake of retinol from the circulating retinol-RBP4 complex into peripheral cells is mediated by a specific cell-surface receptor called Stimulated by retinoic acid 6 (STRA6) . frontiersin.orgnih.govuniprot.orgwikipedia.org STRA6 functions as a transmembrane transporter that facilitates the movement of retinol across the cell membrane. nih.govuniprot.orguniprot.org It accepts all-trans-retinol from the extracellular RBP4 and transfers it to the intracellular CRBP1. uniprot.orguniprot.org The STRA6-mediated uptake of retinol is a bidirectional process, allowing for both cellular acquisition and efflux of retinol to maintain homeostasis. nih.govfrontiersin.org

Intracellular Esterification and Storage of Retinyl Acetate (e.g., via LRAT, ARAT)

Inside the cell, particularly in the liver and adipose tissue, retinol that is not immediately needed is re-esterified for storage. nih.govresearchgate.net This process is catalyzed by two main enzymes:

Lecithin:retinol acyltransferase (LRAT): This is the primary enzyme responsible for retinol esterification in most tissues. nih.govresearchgate.netfrontiersin.orgplos.org LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol, forming a retinyl ester. nih.govescholarship.org It preferentially uses retinol bound to CRBPs as its substrate. nih.govescholarship.org

Acyl-CoA:retinol acyltransferase (ARAT): This enzyme also contributes to the formation of retinyl esters, particularly in the skin. researchgate.netdtic.mil Unlike LRAT, ARAT utilizes fatty acyl-CoAs as the acyl donor and acts on free retinol rather than CRBP-bound retinol. nih.govresearchgate.net

The resulting retinyl esters are stored in lipid droplets within cells, with the liver being the main storage site, followed by adipose tissue. nih.goviarc.fr These stores can be mobilized by hydrolysis back to retinol when the body requires vitamin A. nih.govamegroups.org

Molecular Mechanisms of Retinoid Action Mediated by Retinyl Acetate Metabolites

The biological effects of retinyl acetate are not exerted by the compound itself but by its active metabolites, most notably all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. mdpi.com These metabolites orchestrate a range of cellular responses through both genomic and non-genomic pathways.

Gene Expression Regulation through Nuclear Receptors (RAR, RXR)

The most well-characterized mechanism of retinoid action is the regulation of gene expression through nuclear receptors. mdpi.com Retinoic acid isomers, derived from the metabolism of retinyl acetate, function as ligands for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comfrontiersin.org There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. frontiersin.orge-dmj.org

All-trans-retinoic acid (ATRA) binds with high affinity to RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. mdpi.come-dmj.org These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. mdpi.comresearchgate.net